molecular formula C11H20N4O2 B2422303 tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate CAS No. 862718-34-1

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate

Cat. No.: B2422303
CAS No.: 862718-34-1
M. Wt: 240.307
InChI Key: DZLNISMVYBJJGQ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate is a chemical compound with the molecular formula C8H16N4O2. It is a reagent containing an azide group and a Boc-protected amino group. This compound is reactive with alkyne, BCN, and DBCO via Click Chemistry. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azidopropyl(cyclopropyl)carbamate typically involves the reaction of tert-butyl 3-bromopropylcarbamate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for tert-butyl 3-azidopropyl(cyclopropyl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-azidopropyl(cyclopropyl)carbamate involves its reactivity with various functional groups. The azide group can undergo cycloaddition reactions with alkynes, BCN, and DBCO to form triazoles. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate is unique due to its dual functionality, containing both an azide group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNISMVYBJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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